molecular formula C17H22N2O2 B2930883 3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane CAS No. 2320859-04-7

3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2930883
CAS No.: 2320859-04-7
M. Wt: 286.375
InChI Key: CFFVFTOFPBNMJF-UHFFFAOYSA-N
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Description

3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the pyridine moiety: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is coupled with a halogenated intermediate.

    Functionalization of the bicyclic core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling and functionalization steps.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its bicyclic structure can be utilized in the development of new materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylidene-6-(propan-2-yl)cyclohex-1-ene
  • 3-Methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one

Uniqueness

3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic core with a pyridine moiety and various functional groups. This combination provides it with distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11(2)21-16-7-4-13(10-18-16)17(20)19-14-5-6-15(19)9-12(3)8-14/h4,7,10-11,14-15H,3,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFVFTOFPBNMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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